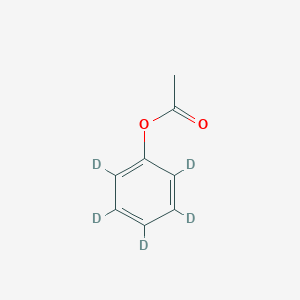

Phenyl Acetate-d5

Übersicht

Beschreibung

Phenyl Acetate-d5 is a deuterium-labeled compound, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is used in various scientific research applications due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling and tracing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl Acetate-d5 typically involves the deuteration of phenyl acetate. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Enzymatic Decarboxylation via Phenylacetate Decarboxylase (PhdB)

Phenyl Acetate-d5 undergoes enzymatic decarboxylation catalyzed by the glycyl-radical enzyme phenylacetate decarboxylase (PhdB). This reaction produces deuterated toluene (C₆D₅CD₃) and carbon dioxide1.

Key Findings:

-

Mechanism :

-

PhdB abstracts a hydrogen atom from the methylene carbon of phenyl acetate, forming a substrate radical.

-

A concerted decarboxylation and protonation step follows, yielding toluene1.

-

Deuterium substitution at the methylene carbon (C₆D₅CD₂COO⁻) results in a kinetic isotope effect, reducing reaction rates due to stronger C–D bonds1.

-

-

Kinetic Parameters :

Parameter α,α-Difluorophenylacetate Phenylacetate-d5 Competitive Inhibition (Kᵢ) 0.37 ± 0.03 mM — Michaelis Constant (Kₘ) — 2.54 ± 0.38 mM Data from in vitro assays with PhdB mutants1.

-

Mutagenesis Insights :

-

H327A Mutation : Reduces activity by 88%, implicating His327 as a proton donor.

-

Y691F Mutation : Abolishes activity, suggesting Tyr691 stabilizes intermediates via π-stacking1.

-

Photochemical Reactions

Under UV irradiation, this compound participates in photo-Fries rearrangements, forming deuterated hydroxyacetophenones1.

Experimental Results:

-

Products and Yields :

Product Yield (%) 2-Hydroxyacetophenone-d5 35.7 4-Hydroxyacetophenone-d5 34.6 Crossover Products <5 Deuterium labeling alters product distribution compared to non-deuterated analogs1.

-

Isotope Effects :

-

Deuteration lowers zero-point energy, shifting UV absorption maxima to shorter wavelengths2.

-

Deuterium Incorporation

-

This compound is synthesized via catalytic exchange of phenyl acetate with deuterium gas (D₂) using Pd/C, achieving >98% deuteration2.

Biochemical Interactions

-

Phenylalanine Metabolism :

-

Acts as an intermediate in microbial shikimate pathways, influencing deuterated drug pharmacokinetics2.

-

-

Hydrolysis :

-

Silica surfaces accelerate ester hydrolysis, forming deuterated phenol and acetic acid1.

-

Kinetic Isotope Effects (KIEs):

-

C–D vs. C–H Bond Cleavage :

-

Decarboxylation of this compound exhibits a KIE of ~2–3, slowing reaction rates relative to non-deuterated analogs1.

-

Computational Insights:

-

DFT Calculations :

-

Hydrogen abstraction from the methylene carbon is endergonic (+0.8 kcal/mol), while carboxyl-group mechanisms are thermodynamically disfavored (ΔG‡ >28 kcal/mol)1.

-

Wissenschaftliche Forschungsanwendungen

Phenyl Acetate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms.

Pharmaceutical Research: Used in the development of deuterated drugs with improved pharmacokinetic properties.

Environmental Studies: Used as a tracer in environmental monitoring and pollution studies.

Material Science: Used in the study of reaction dynamics and mechanisms in various materials.

Wirkmechanismus

The mechanism of action of Phenyl Acetate-d5 involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect reaction rates and mechanisms. This isotopic effect is utilized in studies to gain insights into reaction pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl acetate: The non-deuterated analog of Phenyl Acetate-d5.

(2,3,4,5,6-Pentafluorophenyl) acetate: A fluorinated analog with different electronic properties.

(2,3,4,5,6-Pentachlorophenyl) acetate: A chlorinated analog with different reactivity.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it particularly valuable in studies requiring isotopic labeling and tracing, as well as in the development of deuterated pharmaceuticals with enhanced properties.

Biologische Aktivität

Phenyl Acetate-d5 is a deuterated form of phenyl acetate, a compound that has garnered attention for its various biological activities. This article explores the biological activity of this compound, including its biochemical interactions, potential neurotoxicity, enzymatic roles, and implications in biochemical synthesis.

Overview of this compound

This compound is primarily used in research to trace metabolic pathways and to study the effects of deuteration on chemical reactivity and biological interactions. The presence of deuterium alters the kinetic properties of the molecule, which can provide insights into reaction mechanisms and metabolic processes.

Biochemical Mechanisms and Neurotoxicity

Research indicates that phenyl acetate can interfere with critical biosynthetic pathways in the brain, particularly during periods of rapid development. A study demonstrated that exposure to phenyl acetate leads to inhibition in the synthesis of fatty acids and sterols due to a decrease in the utilization of acetyl-coenzyme A, which is crucial for these metabolic reactions. This inhibition can contribute to developmental delays observed in conditions such as phenylketonuria (PKU) .

Case Study: Effects on Brain Development

A significant study on rat pups exposed to maternal phenylketonuria induced by phenyl acetate found that their ability to incorporate glucosamine into glycoproteins was notably diminished. This suggests that phenyl acetate may disrupt normal brain maturation processes by affecting essential biosynthetic pathways .

Enzymatic Activity: Phenylacetate Decarboxylase (PhdB)

Phenylacetate-d5 has been studied for its role in enzymatic reactions, particularly involving phenylacetate decarboxylase (PhdB). PhdB is a glycyl-radical enzyme that catalyzes the decarboxylation of phenylacetate, converting it into toluene—a process with significant implications for biotechnological applications.

Mechanistic Insights

Experimental data indicate that PhdB operates via a mechanism involving hydrogen-atom abstraction from the methylene carbon of phenylacetate. Kinetic studies using α,α-difluorophenylacetate as a competitive inhibitor revealed significant insights into the enzyme's catalytic efficiency and substrate specificity .

Table 1: Kinetic Parameters for Phenylacetate Decarboxylase (PhdB)

| Parameter | Value |

|---|---|

| for α,α-difluorophenylacetate | 0.37 ± 0.03 mM |

| for phenylacetate | 2.54 ± 0.38 mM |

| Maximum Velocity () | Not specified |

These findings underscore the importance of understanding substrate interactions and enzyme kinetics in optimizing biotechnological processes involving phenolic compounds.

Photochemical Reactions and Isotope Effects

This compound has also been utilized in photochemical studies to understand isotope effects during reactions such as the photo-Fries rearrangement. In these experiments, irradiation of this compound in the presence of phenol resulted in various products, illustrating how deuteration influences reaction pathways and product distributions .

Table 2: Products from Photochemical Reactions

| Product | Yield (%) |

|---|---|

| 2-Hydroxyacetophenone | 35.7 |

| 4-Hydroxyacetophenone | 34.6 |

| Crossover Products | Minor yield |

The results indicate that deuterated compounds can lead to different product distributions compared to their non-deuterated counterparts, highlighting the utility of this compound in mechanistic studies.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.